2-ethyl-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide
Description
Properties
IUPAC Name |
2-ethyl-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-5-13(6-2)20(25)22-15-11-14(7-8-17(15)26-3)16-12-24-18(21-16)9-10-19(23-24)27-4/h7-13H,5-6H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMFFWHDYKRMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide typically involves multi-step organic synthesis. One common method includes the formation of the imidazo[1,2-b]pyridazine core through a cyclization reaction, followed by functional group modifications to introduce the methoxy and butanamide groups. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like ethanol or dimethylformamide (DMF) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures and pH levels to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : One of the most promising applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of imidazo[1,2-b]pyridazine compounds exhibit significant inhibition of specific cancer cell lines. For instance, studies have shown that certain structural modifications enhance the selectivity and potency against cancer cells by targeting specific pathways involved in tumor growth and proliferation .
Mechanism of Action : The compound is believed to function as a PI3K (phosphoinositide 3-kinase) inhibitor , which plays a critical role in cancer cell signaling pathways. By inhibiting PI3K activity, it can induce apoptosis (programmed cell death) in malignant cells, making it a candidate for further development in cancer therapeutics .
Neuropharmacology
Neuroprotective Properties : Preliminary studies suggest that this compound may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The imidazo[1,2-b]pyridazine scaffold has been associated with anti-inflammatory properties that could mitigate neuroinflammation, a common feature in these diseases .
Case Studies : In animal models, compounds similar to 2-ethyl-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide have shown promise in improving cognitive functions and reducing neurodegeneration markers. These findings warrant further exploration into its therapeutic potential for neurological disorders .
Agricultural Applications
Pesticidal Properties : Emerging research highlights the compound's potential use as a botanical pesticide. Its structural characteristics may allow it to act against specific pests while being environmentally friendly compared to conventional pesticides. The efficacy of similar compounds has been evaluated against various agricultural pests, demonstrating significant toxicity at low concentrations .
Synthesis and Development
The synthesis of 2-ethyl-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide involves several chemical reactions that can be optimized for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the synthesized compound for further testing.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Functional Group Analysis
The following compounds share partial structural homology with the target molecule:
Compound A : 2-Fluoro-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide
- Molecular Formula : C₂₀H₁₇FN₄O₄S
- Key Differences: Replaces the butanamide group with a sulfonamide moiety. Introduces a 2-fluoro substituent on the benzene ring.
- Fluorine may enhance metabolic stability and binding affinity via hydrophobic interactions.
Compounds B–D : Stereoisomeric Butanamide Derivatives
- Examples: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
- Key Differences: Complex stereochemistry and extended alkyl/aryl chains. Inclusion of tetrahydropyrimidin-1(2H)-yl and dimethylphenoxy groups.
- Hypothesized Impact :
- Enhanced receptor selectivity due to stereochemical specificity.
- Bulkier substituents may reduce solubility but improve target engagement in hydrophobic pockets.
Comparative Data Table
Research Findings and Limitations
- Its fluorine and sulfonamide groups suggest utility in contexts requiring enhanced polarity, such as aqueous-phase enzymatic targets.
- Compounds B–D : These derivatives emphasize stereochemical complexity, likely optimizing interactions with chiral binding sites (e.g., proteases or G-protein-coupled receptors) . However, their large size may limit bioavailability.
- Target Compound : The absence of direct experimental data necessitates reliance on structural analogies. The ethyl group may balance lipophilicity better than Compound A’s sulfonamide, while the imidazopyridazine core could retain kinase-targeting activity observed in related molecules.
Biological Activity
The compound 2-ethyl-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer and inflammatory diseases. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and a summary table of its effects.
Chemical Structure and Properties
The compound belongs to a class of substituted imidazopyridazines, which have been identified as potential inhibitors of various biological pathways. The structure can be represented as follows:
- Molecular Formula: C₁₈H₂₃N₃O₄
- Molecular Weight: 345.39 g/mol
Research indicates that compounds similar to 2-ethyl-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide may function as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cell growth, proliferation, and survival. Inhibition of this pathway is particularly relevant in cancer treatment as it can lead to reduced tumor growth and enhanced apoptosis in malignant cells .
Anti-inflammatory Effects
Studies have demonstrated that the compound exhibits significant anti-inflammatory properties. In vitro assays have shown that it can reduce the expression levels of pro-inflammatory cytokines like IL-6 and TNF-α in various cell lines. For instance:
- In Vitro Studies: The compound was tested on human keratinocyte cells (HaCaT), showing a marked reduction in IL-6 mRNA expression levels when treated with concentrations as low as 10 μM. The results indicated a decrease in inflammatory markers comparable to established anti-inflammatory agents .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Case Study: A study involving murine models demonstrated that administration of the compound resulted in a significant reduction in tumor size and weight compared to control groups. The mechanism was attributed to the induction of apoptosis in cancerous cells and inhibition of angiogenesis .
Summary Table of Biological Activities
Q & A
Q. What are the key structural features of 2-ethyl-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide, and how do they influence its chemical reactivity?
The compound features:
- Imidazo[1,2-b]pyridazine core : A nitrogen-rich heterocycle that enhances π-π stacking interactions with biological targets like kinases .
- Methoxy groups : Electron-donating substituents that improve solubility in polar solvents and modulate electronic effects during reactions .
- Butanamide chain : A flexible aliphatic moiety that may influence binding kinetics through hydrophobic interactions .
Methodological Insight : To assess reactivity, researchers should perform in silico analyses (e.g., density functional theory) on electron-rich regions of the molecule, followed by experimental validation using nucleophilic/electrophilic probes .
Q. What synthetic routes are commonly employed for imidazo[1,2-b]pyridazine derivatives, and what reaction conditions are critical?
Typical synthesis involves:
Cyclization : Formation of the imidazo[1,2-b]pyridazine core via condensation of aminopyridazines with α-haloketones or aldehydes under reflux in DMF or DCM .
Functionalization : Introduction of methoxy groups via nucleophilic aromatic substitution (e.g., using NaOCH₃ in methanol at 70°C) .
Amide coupling : Reaction of the aryl amine with butanoyl chloride using HBTU or EDCI as coupling agents in inert atmospheres .
Q. Critical Conditions :
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?
- NMR Spectroscopy : To confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the imidazo[1,2-b]pyridazine region) .
- HPLC-MS : For purity assessment (≥95%) and molecular ion verification (e.g., [M+H]⁺ at m/z ~450) .
- X-ray Crystallography : To resolve stereoelectronic effects of the butanamide chain .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound during multi-step synthesis?
Strategies :
- Stepwise Monitoring : Use TLC or LC-MS after each step to isolate intermediates and minimize by-products .
- Catalyst Optimization : Replace traditional bases (e.g., NaOCH₃) with organocatalysts to enhance regioselectivity in methoxy group introduction .
- Purification : Employ silica gel chromatography (10–50% EtOAc/hexanes) followed by recrystallization in acetonitrile to achieve >99% purity .
Q. Data-Driven Example :
| Step | Yield (%) | Purity (%) | Key Parameter |
|---|---|---|---|
| Cyclization | 75 | 90 | DMF, 100°C |
| Methoxylation | 65 | 85 | NaOCH₃, 70°C |
| Amidation | 80 | 99 | HBTU, DCM |
Q. What strategies are recommended for elucidating the mechanism of mTOR pathway inhibition by this compound?
In Vitro Kinase Assays : Measure IC₅₀ values against mTOR using ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay) .
Western Blotting : Quantify phosphorylation levels of downstream targets (e.g., AKT, S6) in cancer cell lines treated with 1–10 µM compound .
Molecular Docking : Simulate binding modes using crystal structures of mTOR (PDB: 4JSV) to identify critical interactions (e.g., hydrogen bonds with Val2240) .
Contradiction Analysis : If conflicting data arise (e.g., variable IC₅₀ across cell lines), validate using isogenic models or CRISPR-edited mTOR variants to isolate confounding factors .
Q. How can structural modifications enhance the compound’s bioactivity against resistant cancer phenotypes?
Approach :
Q. Case Study :
Q. How should researchers address solubility challenges in in vivo studies?
Solutions :
- Co-solvent Systems : Use 10% DMSO + 10% Cremophor EL in saline for intravenous administration .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
